ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

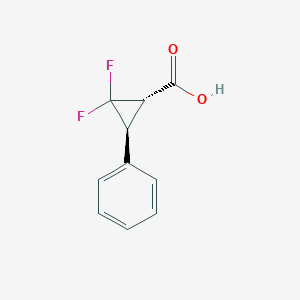

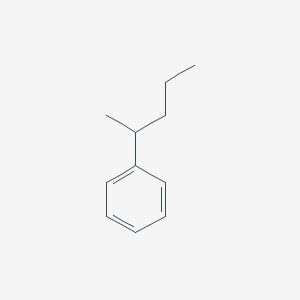

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is 1S/C7H10N2O3/c1-3-12-7(11)5-4(2)8-9-6(5)10/h3H2,1-2H3,(H2,8,9,10) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a powder with a melting point of 206-207°C .

Applications De Recherche Scientifique

Cancer Research

Pyrazole derivatives have been studied for their potential as inhibitors in cancer treatment, particularly targeting enzymes like EZH2 which are implicated in cancer aggressiveness and metastasis .

Biological Properties

These molecules exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Synthesis Techniques

Advancements in synthesis techniques using catalysts like Nano-ZnO have been reported for pyrazole derivatives .

Chemical Reactions

Studies on base-catalyzed cyclization reactions to produce various pyrazole derivative compounds have been conducted .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mécanisme D'action

Target of Action

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, also known as Ethyl 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylate, is a compound that has been found to have significant biological activity It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors , suggesting a similar potential for Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

Mode of Action

It is known that similar compounds, such as indole derivatives, interact with their targets through a variety of mechanisms, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These interactions can result in significant changes in the biological activity of the target molecules .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate may also have a broad impact on various biochemical pathways.

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as the compound’s lipophilicity and water solubility .

Result of Action

It is known that similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate may also have a broad range of molecular and cellular effects.

Action Environment

It is known that the biological activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . Therefore, it is likely that the action of Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate may also be influenced by environmental factors.

Propriétés

IUPAC Name |

ethyl 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)8-9-6(5)10/h3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWADBBSOZFXYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)

![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)

![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)